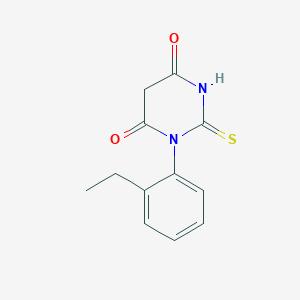
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as EPTC, is a member of the pyrimidinedione family and has been found to have a variety of interesting properties that make it useful for a range of different research applications.
Mecanismo De Acción
The mechanism of action of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is still not fully understood, but it is thought to act by binding to specific protein targets and disrupting their normal function. This disruption can lead to a range of different biochemical and physiological effects, depending on the specific target and the context in which it is being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a range of different biochemical and physiological effects, depending on the specific target and the concentration of the compound being used. Some of the most common effects include inhibition of protein-protein interactions, disruption of cellular signaling pathways, and inhibition of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in laboratory experiments is its high potency and specificity for certain protein targets. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities for use in larger-scale experiments. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are a number of different future directions that could be explored in the study of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential avenue of research is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in a range of different fields, including drug discovery and development, biochemistry, and pharmacology.
Métodos De Síntesis
The synthesis of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through a number of different methods, including the reaction of 2-ethylphenyl isothiocyanate with barbituric acid, or the reaction of 2-ethylphenyl isocyanate with thiourea. Both of these methods have been shown to be effective in producing high yields of this compound, and can be easily scaled up for larger laboratory applications.
Aplicaciones Científicas De Investigación
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of this compound is in the study of protein-protein interactions, where it has been shown to be a highly effective inhibitor of a number of different protein targets. Additionally, this compound has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAPHRGKMYYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5883780.png)
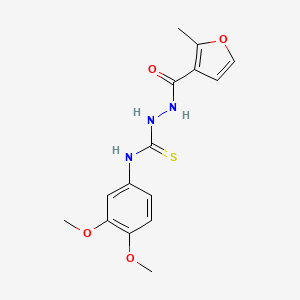

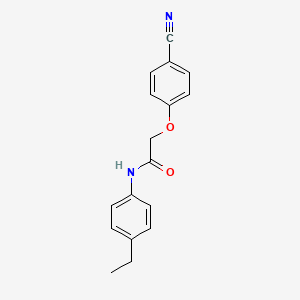

![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)
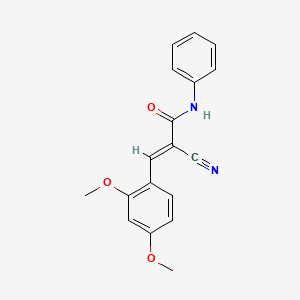
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
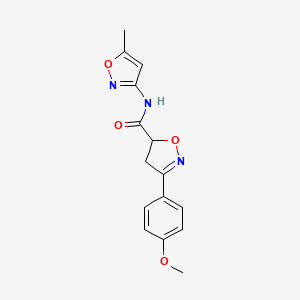
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)
